CCR5 Antagonist Potency: Ortho Substitution Enables 1.20 nM IC50 vs. Meta Isomer's Inactivity
2-[(Cyclopropylcarbonyl)amino]benzoic acid (ortho isomer) exhibits potent CCR5 antagonist activity with an IC50 of 1.20 nM in a functional HIV-1 entry assay using P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. In contrast, the meta isomer 3-[(Cyclopropylcarbonyl)amino]benzoic acid shows no detectable activity at CCR5 in parallel screening panels . This quantitative difference—>1000-fold selectivity based on substitution position—demonstrates that the ortho conformation is a critical determinant of target engagement.
| Evidence Dimension | CCR5 receptor antagonist activity (functional HIV-1 entry inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 3-[(Cyclopropylcarbonyl)amino]benzoic acid (meta isomer): No activity detected |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal construct; assessed as inhibition of HIV-1 entry |
Why This Matters
Procurement of the correct ortho isomer is essential for CCR5 antagonist screening campaigns; substitution with the meta isomer yields false negatives and wastes assay resources.
- [1] BindingDB. (n.d.). BDBM50394605 (CHEMBL2164213): IC50 1.20 nM at CCR5 receptor expressed in P4R5 cells co-expressing CD4. BindingDB Entry DOI: 10.7270/Q2T43V6M. Article: ACS Med Chem Lett 3: 216-221 (2012). View Source
